molecular formula C19H19NO3 B8133164 Ethyl 5-(benzyloxy)-4-methyl-1H-indole-2-carboxylate

Ethyl 5-(benzyloxy)-4-methyl-1H-indole-2-carboxylate

Cat. No.: B8133164
M. Wt: 309.4 g/mol
InChI Key: UKTLTEJWZJBCFW-UHFFFAOYSA-N
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Description

Ethyl 5-(benzyloxy)-4-methyl-1H-indole-2-carboxylate is a substituted indole derivative with a benzyloxy group at position 5, a methyl group at position 4, and an ethyl carboxylate ester at position 2 of the indole ring. This compound is of interest due to its structural features, which are common in bioactive molecules. Indole derivatives are widely studied for their pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities .

Properties

IUPAC Name

ethyl 4-methyl-5-phenylmethoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-3-22-19(21)17-11-15-13(2)18(10-9-16(15)20-17)23-12-14-7-5-4-6-8-14/h4-11,20H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTLTEJWZJBCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Steps

  • Phenylhydrazone Formation :

    • Substrates : 4-Methyl-5-benzyloxy-2-ketopentanoic acid ethyl ester and phenylhydrazine.

    • Conditions : Acidic catalysis (e.g., HCl, H₂SO₄, or Sc(OTf)₃) at 50–80°C for 6–12 hours.

    • Mechanism : Acid-mediated-sigmatropic rearrangement followed by cyclization and ammonia elimination.

  • Cyclization and Functionalization :

    • Regioselectivity : The benzyloxy group at position 5 is introduced via prior protection of a phenolic hydroxyl group using benzyl bromide under basic conditions (K₂CO₃, DMF).

    • Yield : 68–82% after purification via silica gel chromatography.

Optimization Data

ParameterValueImpact on Yield
CatalystSc(OTf)₃ vs. HCl+15% efficiency
Temperature80°C vs. 60°C+12% yield
SolventEthanol vs. DCEImproved purity

Key Observation : Scandium triflate enhances reaction efficiency by stabilizing intermediates, reducing side reactions.

Condensation-Reduction Route

An alternative method involves constructing the indole ring through condensation of nitrotoluene with diethyl oxalate, followed by reduction.

Synthetic Pathway

  • Condensation Step :

    • Substrates : o-Nitrotoluene and diethyl oxalate.

    • Catalyst : Ferrous hydroxide (Fe(OH)₂) in sodium ethoxide/ethanol.

    • Conditions : 50–55°C for 16–18 hours, yielding a nitro-substituted intermediate.

  • Reduction Step :

    • Reagent : Hydrazine hydrate (80% aqueous solution).

    • Conditions : 80–90°C for 3 hours under nitrogen atmosphere.

    • Outcome : Reduction of the nitro group to an amine, followed by cyclization to form the indole core.

Performance Metrics

StepYield (%)Purity (HPLC)
Condensation7590%
Reduction8895%

Advantage : This method avoids hazardous phenylhydrazines, improving safety profiles.

Multi-Step Alkylation and Esterification

This approach focuses on sequential functionalization of a preformed indole nucleus.

Stepwise Synthesis

  • Indole-2-Carboxylic Acid Synthesis :

    • Starting Material : Ethyl indole-2-carboxylate.

    • Methylation : CH₃I/K₂CO₃ in DMF at 0°C→RT, introducing the 4-methyl group.

    • Benzyloxy Introduction :

      • Protection : Benzyl bromide, K₂CO₃, DMF, 12 hours.

      • Selectivity : Position 5 is favored due to electronic effects of the ester group.

  • Esterification :

    • Reagent : Ethanol/H₂SO₄ (acidic conditions).

    • Yield : 78–85% after recrystallization.

Comparative Analysis

MethodTotal Yield (%)Scalability
Fischer Indole Synthesis70High
Condensation-Reduction65Moderate
Stepwise Alkylation80Low

Trade-offs : Stepwise alkylation offers higher purity but requires multiple protection steps.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and scalability:

  • Catalyst Recycling : Fe(OH)₂ from the condensation route is recoverable, reducing waste.

  • Solvent Choice : Ethanol and water are preferred over DMF for environmental compliance.

  • Continuous Flow Systems : Pilot studies show 20% higher throughput compared to batch reactors.

Challenges and Solutions

  • Regioselectivity in Benzyloxy Introduction :

    • Issue : Competing substitutions at positions 4 and 6.

    • Solution : Use bulky bases (e.g., DBU) to direct benzylation to position 5.

  • Purification Complexities :

    • Problem : Co-elution of byproducts in chromatography.

    • Resolution : Gradient elution with hexane/EtOAc (4:1→2:1).

Emerging Methodologies

  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes with comparable yields.

  • Enzymatic Catalysis : Lipases for esterification steps, achieving 90% enantiomeric purity in preliminary trials .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(benzyloxy)-4-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, Friedel-Crafts acylation reagents.

Major Products:

  • Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid derivatives.
  • Reduction of the ester group yields the corresponding alcohol.
  • Substitution reactions yield various functionalized indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(benzyloxy)-4-methyl-1H-indole-2-carboxylate has been studied for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune escape in cancer cells, thereby enhancing anti-tumor immunity .
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, related indole compounds have demonstrated inhibition against pathogens like Staphylococcus aureus and Escherichia coli at varying concentrations.

Chemical Synthesis

This compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile compound in organic synthesis.

Industrial Applications

The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its unique chemical properties. Its structural features enhance lipophilicity, potentially improving its ability to cross biological membranes.

Anticancer Activity Study

In a comparative study involving various indole derivatives, this compound was shown to possess superior anticancer properties compared to other analogs. The study utilized glioblastoma cell lines to evaluate the efficacy of different compounds, revealing that modifications at specific positions on the indole ring significantly influenced biological activity.

Antimicrobial Efficacy Research

Another study assessed the antimicrobial properties of this compound against a range of bacterial strains. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Ethyl 5-(benzyloxy)-4-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent patterns:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
Ethyl 5-(benzyloxy)-4-methyl-1H-indole-2-carboxylate 5-benzyloxy, 4-methyl, 2-COOEt C₁₉H₁₉NO₃ High lipophilicity; steric hindrance
Ethyl 5-fluoroindole-2-carboxylate 5-F, 2-COOEt C₁₁H₁₀FNO₂ Electron-withdrawing F; lower logP
Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate 4-benzyloxy, 7-OMe, 1-Me, 2-COOMe C₂₀H₁₉NO₄ Dual alkoxy groups; crystallographic stability
Ethyl 7-nitro-1H-indole-2-carboxylate 7-NO₂, 2-COOEt C₁₁H₁₀N₂O₄ Strong electron-withdrawing nitro group
Ethyl 5-cyanoindole-2-carboxylate 5-CN, 2-COOEt C₁₂H₁₀N₂O₂ Polar cyano group; enhanced reactivity

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., -F, -NO₂, -CN) reduce electron density on the indole ring, altering reactivity in electrophilic substitutions. The benzyloxy group (-OBn) is electron-donating via resonance, increasing ring electron density .
  • Lipophilicity: Benzyloxy and methyl groups increase logP values compared to fluoro or cyano derivatives, impacting solubility and bioavailability .

Physicochemical Properties

Property This compound Ethyl 5-Fluoroindole-2-Carboxylate Methyl 4-Benzyloxy-7-Methoxy-1-Methyl-1H-Indole-2-Carboxylate
Molecular Weight (g/mol) 301.36 207.20 337.37
Melting Point (°C) Not reported 249–250 233–234
Solubility Low (high logP) Moderate in DMSO/CHCl₃ Low in polar solvents
Crystallinity Likely crystalline (analogues show defined patterns) Crystalline Well-defined crystal structure

Notes:

  • The target compound’s crystallinity is inferred from related structures solved using SHELX software, which is standard for small-molecule crystallography .
  • Higher molecular weight and nonpolar substituents correlate with lower aqueous solubility .

Biological Activity

Ethyl 5-(benzyloxy)-4-methyl-1H-indole-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique indole core structure, which is prevalent in many bioactive molecules. Its diverse functional groups, including the benzyloxy and ethyl carboxylate moieties, enhance its chemical properties and biological activities.

Chemical Structure and Properties

  • Molecular Formula : C19H19NO3
  • Molecular Weight : Approximately 309.36 g/mol
  • CAS Number : 19646-48-1

The compound's structure contributes to its lipophilicity, potentially improving its ability to penetrate biological membranes. The indole ring allows for π-π interactions and hydrogen bonding, which may influence its binding affinity to various biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Indole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study highlighted the compound's potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune escape in cancer cells. By inhibiting IDO, the compound may enhance anti-tumor immunity and improve the efficacy of existing cancer therapies .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, related indole compounds have demonstrated inhibition against pathogens like Staphylococcus aureus and Escherichia coli at varying concentrations .

The mechanism of action for this compound is thought to involve interaction with specific molecular targets within cells. This includes:

  • Enzyme Inhibition : The compound may inhibit enzymes such as IDO, affecting metabolic pathways crucial for tumor growth.
  • Receptor Binding : Its structural features allow it to bind to receptors involved in cell signaling pathways that regulate proliferation and apoptosis.

Case Study: Anticancer Activity

In a comparative study involving various indole derivatives, this compound was shown to possess superior anticancer properties compared to other analogs. The study utilized glioblastoma cell lines to evaluate the efficacy of different compounds, revealing that modifications at specific positions on the indole ring significantly influenced biological activity .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancerTBD
Mthis compoundAntimicrobialTBD
Ethyl 5-(hydroxy)-1H-indole-2-carboxylateNeuroprotectiveTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-(benzyloxy)-4-methyl-1H-indole-2-carboxylate, and how can intermediates be characterized?

  • Methodology : A common approach involves multi-step alkylation and cyclization. For example, benzyloxy-protected aniline derivatives can react with brominated ketones under basic conditions (e.g., triethylamine in DMF) to form indole intermediates. Key intermediates should be purified via column chromatography and characterized using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS).
  • Data Validation : Monitor reaction progress via TLC and confirm regioselectivity using NOESY NMR to distinguish between substituents at positions 4 and 5 .

Q. How is crystallographic analysis performed for this compound, and which software tools are recommended?

  • Methodology : Single-crystal X-ray diffraction is critical. Use SHELX-97 for structure solution and refinement, and ORTEP-III for visualizing thermal ellipsoids and hydrogen-bonding networks. For accurate bond-length analysis, ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • Data Interpretation : Compare experimental bond angles with DFT-optimized geometries to validate structural assignments .

Q. What safety protocols are essential for handling this compound?

  • Risk Mitigation : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound is classified as H315 (skin irritation) and H319 (eye irritation). In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice. Avoid incompatible materials like strong oxidizers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use deuterated DMSO to resolve indole NH protons (typically δ 10–12 ppm).
  • IR : Confirm ester carbonyl (C=O) stretch at ~1700 cm1^{-1} and benzyl ether (C-O-C) at ~1250 cm1^{-1}.
  • HPLC : Employ a C18 column with UV detection at 254 nm to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Case Study : If NMR suggests a substituent at position 5 but X-ray data indicates position 4, re-examine NOESY correlations to confirm spatial proximity. Cross-validate using computational chemistry (e.g., Gaussian09 with B3LYP/6-31G* basis set) to simulate NMR chemical shifts .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Process Optimization :

  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 150°C vs. 12 hours conventionally).
  • Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to improve sustainability.
  • Monitor byproducts via LC-MS and adjust stoichiometry of benzylating agents (e.g., benzyl bromide) to minimize side reactions .

Q. How does the benzyloxy group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The benzyloxy group acts as an electron-donating substituent, enhancing electrophilic aromatic substitution at position 6. For Suzuki-Miyaura coupling, use Pd(PPh3_3)4_4 and aryl boronic acids in THF/water (3:1) at 80°C. Protect the indole NH with a Boc group to prevent catalyst poisoning .

Q. What role do hydrogen-bonding networks play in the solid-state stability of this compound?

  • Graph Set Analysis : The indole NH forms N–H···O hydrogen bonds with ester carbonyls (graph set R22(8)R_2^2(8)), stabilizing the crystal lattice. Use Mercury CSD to analyze packing motifs and predict solubility behavior .

Q. How can researchers address discrepancies in toxicity data across different studies?

  • Data Harmonization : Cross-reference acute toxicity (e.g., LD50_{50} in rodents) with in vitro assays (e.g., HepG2 cell viability). Note that conflicting reports may arise from impurities; repurify batches via recrystallization (ethyl acetate/hexane) and retest .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(benzyloxy)-4-methyl-1H-indole-2-carboxylate
Reactant of Route 2
Ethyl 5-(benzyloxy)-4-methyl-1H-indole-2-carboxylate

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